molecular formula C18H19Cl2N3O3 B2912141 2-(2,4-Dichlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097904-22-6

2-(2,4-Dichlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2912141
CAS No.: 2097904-22-6
M. Wt: 396.27
InChI Key: IEZDZHVAFCULQH-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₁₅Cl₂N₃O₃
Molecular Weight: 368.2 g/mol
Key Structural Features:

  • A 2,4-dichlorophenoxy moiety linked to an ethanone backbone.
  • A pyrrolidin-1-yl group substituted at position 3 with a 2,6-dimethylpyrimidin-4-yloxy group.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O3/c1-11-7-17(22-12(2)21-11)26-14-5-6-23(9-14)18(24)10-25-16-4-3-13(19)8-15(16)20/h3-4,7-8,14H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZDZHVAFCULQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic organic molecule with potential applications in pharmacology and agriculture. It is structurally related to 2,4-dichlorophenoxyacetic acid (2,4-D) , a widely used herbicide known for its biological activity and environmental impact. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in various applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18Cl2N2O3
  • Molecular Weight : 367.24 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Properties
    • Research indicates that compounds related to 2,4-D exhibit antioxidant properties. For instance, studies have shown that exposure to 2,4-D can alter mitochondrial function and oxidative stress levels in various organisms, including zebrafish. Specifically, exposure to 2,4-D increased catalase activity while reducing the superoxide dismutase/catalase ratio, suggesting a potential mechanism for oxidative damage .
  • Effects on Mitochondrial Function
    • Investigations into the effects of 2,4-D on mitochondrial function reveal that it can impair mitochondrial respiration and ATP synthesis. In isolated rat liver mitochondria, both formulated and isolated forms of 2,4-D affected mitochondrial membrane integrity and function in a concentration-dependent manner . This impairment may lead to reduced energy production and increased susceptibility to cellular stress.
  • Impact on Behavior in Model Organisms
    • A study on adult zebrafish exposed to 2,4-D showed significant behavioral changes, including increased activity levels and altered exploration patterns. These findings suggest that the compound may have neurotoxic effects that could influence behavior in aquatic organisms .

Case Study 1: Mitochondrial Toxicity Assessment

A study assessed the toxicological effects of 2,4-D on isolated rat liver mitochondria. Key findings included:

  • Concentration Thresholds : Toxicity was observed at concentrations as low as 0.4 μM for formulated products and 10 μM for isolated 2,4-D concerning mitochondrial membrane potential.
  • Mechanism of Action : The results indicated that the compound interacts with mitochondrial membranes, affecting ATP levels and membrane fluidity .

Case Study 2: Behavioral Changes in Zebrafish

In another study focusing on behavioral outcomes:

  • Experimental Design : Adult zebrafish were exposed to environmentally relevant concentrations of 2,4-D.
  • Results : The exposure led to increased cytochrome c oxidase activity and behavioral changes such as increased distance traveled and time spent in upper tank zones .

Data Tables

Biological ActivityObservationsConcentration Thresholds
Antioxidant EffectsIncreased catalase activity; altered SOD/CAT ratioNot specified
Mitochondrial FunctionImpaired ATP synthesis; membrane integrity affectedFormulated: 0.4 μM; Isolated: 10 μM
Behavioral ChangesIncreased activity; altered exploration patternsEnvironmentally relevant concentrations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenoxy-Containing Agrochemicals

Diclofop-methyl
  • Molecular Formula : C₁₆H₁₃Cl₂O₄
  • Molecular Weight : 341.18 g/mol
  • Structure: Features a 2,4-dichlorophenoxy group linked to a methyl ester.
  • Application : Herbicide targeting acetyl-CoA carboxylase in grasses .
  • Key Difference : Unlike the target compound, diclofop-methyl lacks a pyrimidine-pyrrolidine system, relying instead on ester functionality for activity. The target compound’s heterocyclic core may enhance binding affinity or metabolic stability.

Pyrimidine Derivatives with Heterocyclic Linkers

Pyrazolo[3,4-d]pyrimidin-4-ones ()
  • General Structure: Pyrazolo-pyrimidinone core with thioether-linked phenacyl groups.
  • Example : 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones.
Chromenone-Pyrazolo[3,4-c]pyrimidine Hybrid ()
  • Example: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate.
  • Structure: Combines chromenone and pyrazolo-pyrimidine motifs.
  • Key Difference: Fluorinated aromatic systems and chromenone backbone suggest applications in oncology or inflammation, contrasting with the target compound’s agrochemical design .

Pyrrolidine-Pyrimidine Hybrids

Pyrrolo[2,3-c]pyridine Derivatives ()
  • Example: 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone.
  • Structure : Pyrrolo-pyridine core with morpholine and aryl substituents.
  • Key Difference: These compounds emphasize nitrogen-rich frameworks for kinase inhibition, whereas the target compound’s dichlorophenoxy group may direct it toward plant enzyme targets .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application/Activity Reference
Target Compound C₁₆H₁₅Cl₂N₃O₃ 368.2 2,4-Dichlorophenoxy, dimethylpyrimidine Potential herbicide
Diclofop-methyl C₁₆H₁₃Cl₂O₄ 341.18 2,4-Dichlorophenoxy, methyl ester Herbicide
Pyrazolo[3,4-d]pyrimidin-4-one () Varies ~350–400 Thioether, pyrazolo-pyrimidinone Kinase inhibition (inferred)
Chromenone-Pyrazolo[3,4-c]pyrimidine C₂₇H₁₉F₂N₅O₄ 535.47 Fluorinated chromenone, pyrazolo-pyrimidine Anticancer (inferred)

Key Findings and Implications

  • Steric and Electronic Effects : The 2,6-dimethylpyrimidin-4-yloxy group in the target compound may improve metabolic stability compared to unsubstituted pyrimidine analogs, reducing oxidative degradation .
  • Herbicidal Potential: Structural alignment with diclofop-methyl suggests possible activity against acetyl-CoA carboxylase, but the heterocyclic core might mitigate resistance mechanisms seen in older herbicides .

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